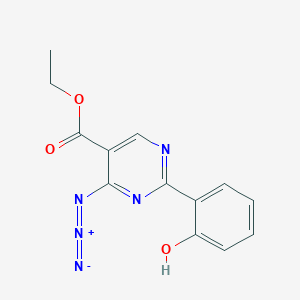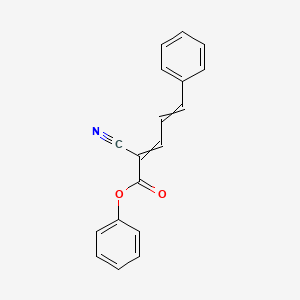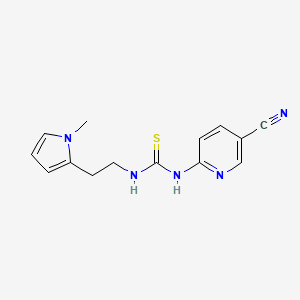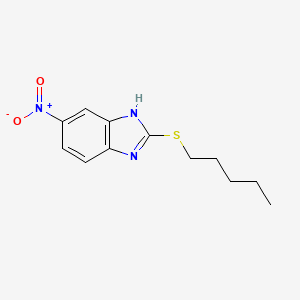
Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azido group, a cyclohexa-2,4-dien-1-ylidene moiety, and a dihydropyrimidine ring, making it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydropyrimidine ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Formation of the cyclohexa-2,4-dien-1-ylidene moiety: This step may involve a series of reactions, including cyclization and oxidation, to form the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the best reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the azido group can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction of the azido group may produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential bioactivity could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes, which is useful in bioconjugation and drug development.
Comparación Con Compuestos Similares
Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate can be compared with other azido-containing compounds and dihydropyrimidine derivatives:
Azido Compounds: Similar compounds include azidoalkanes and azidoaromatics, which also feature the reactive azido group. the presence of the cyclohexa-2,4-dien-1-ylidene moiety and dihydropyrimidine ring in this compound makes it unique.
Dihydropyrimidine Derivatives: Compounds such as dihydropyrimidinones and dihydropyrimidinethiones share the dihydropyrimidine core but differ in their functional groups and overall structure.
Conclusion
This compound is a versatile compound with potential applications in various fields of scientific research. Its unique structure and reactivity make it an interesting subject for further study and development.
Propiedades
Número CAS |
150537-04-5 |
|---|---|
Fórmula molecular |
C13H11N5O3 |
Peso molecular |
285.26 g/mol |
Nombre IUPAC |
ethyl 4-azido-2-(2-hydroxyphenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H11N5O3/c1-2-21-13(20)9-7-15-11(16-12(9)17-18-14)8-5-3-4-6-10(8)19/h3-7,19H,2H2,1H3 |
Clave InChI |
LBMOSKDTZBPXSC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1N=[N+]=[N-])C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12555267.png)
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)




![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)


![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)

